molecular formula C13H10FNO4S B3163645 3-((3-Fluorophenyl)sulfonamido)benzoic acid CAS No. 885269-80-7

3-((3-Fluorophenyl)sulfonamido)benzoic acid

Cat. No. B3163645
CAS RN: 885269-80-7
M. Wt: 295.29 g/mol
InChI Key: NVLPATGVMWNAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((3-Fluorophenyl)sulfonamido)benzoic acid” is a chemical compound with the CAS Number: 885269-80-7 . It has a molecular weight of 295.29 and is typically in solid form . The IUPAC name for this compound is 3-{[(3-fluorophenyl)sulfonyl]amino}benzoic acid .


Molecular Structure Analysis

The InChI code for “3-((3-Fluorophenyl)sulfonamido)benzoic acid” is 1S/C13H10FNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-((3-Fluorophenyl)sulfonamido)benzoic acid” is a solid compound . Its molecular weight is 295.29 .

Scientific Research Applications

Synthesis and Characterization

  • BIO-POTENT SULFONAMIDES

    Sulfonamides, including those related to 3-((3-Fluorophenyl)sulfonamido)benzoic acid, have been synthesized with high yields using fly-ash:H3PO3 nano catalysts under ultrasound irradiation conditions. These compounds exhibit significant antimicrobial activities, highlighting their potential as antibacterial agents (Dineshkumar & Thirunarayanan, 2019).

  • Antibacterial Activity

    Novel sulfonamide derivatives have shown moderate to good antibacterial activity against a range of Gram-negative and Gram-positive pathogenic bacteria, suggesting potential applications in treating bacterial infections (Saravanan et al., 2013).

  • Structural Analysis

    The structure and physicochemical properties of related sulfonamide compounds have been thoroughly analyzed using techniques like FTIR, NMR, MS spectroscopy, and X-ray diffraction. These studies provide insights into the compounds' molecular structure and potential for further modification and application (Deng et al., 2021).

Potential Therapeutic Applications

  • Hypoglycemic Agents

    Research into benzoic acid derivatives, including sulfonamide-related compounds, has led to the development of potent hypoglycemic agents, which could have implications for diabetes treatment. The structure-activity relationship studies of these compounds have provided valuable insights into their pharmacologic properties (Grell et al., 1998).

  • Antimicrobial and Antitubercular Agents

    Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities, offering new avenues for treating infections caused by various pathogens (Shingare et al., 2022).

  • Selective Inhibition of Carbonic Anhydrase

    Certain sulfonamide derivatives have been identified as efficient inhibitors of carbonic anhydrase II, with potential applications in treating conditions such as glaucoma by reducing intraocular pressure (Serbian et al., 2019).

Advanced Synthesis Techniques

  • Eco-Friendly Synthesis: An eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives has been developed. This method employs green conditions, using water and sodium carbonate as HCl scavengers, resulting in high yields and purity, underscoring the importance of sustainable chemical synthesis approaches (Almarhoon et al., 2019).

properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLPATGVMWNAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901240975
Record name 3-[[(3-Fluorophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-Fluorophenyl)sulfonamido)benzoic acid

CAS RN

885269-80-7
Record name 3-[[(3-Fluorophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(3-Fluorophenyl)sulfonyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901240975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-Fluorophenyl)sulfonamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-((3-Fluorophenyl)sulfonamido)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-((3-Fluorophenyl)sulfonamido)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-((3-Fluorophenyl)sulfonamido)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-((3-Fluorophenyl)sulfonamido)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-((3-Fluorophenyl)sulfonamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.